molecular formula C17H18ClF2NO3S B10975035 4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B10975035
M. Wt: 389.8 g/mol
InChI Key: SXOUICUVNHQBAY-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a chlorinated phenyl ring, and a difluoromethoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps of organic reactions. One common method includes the reaction of 3-chloro-4-(difluoromethoxy)aniline with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

    Oxidation and Reduction: The presence of the sulfonamide group allows for potential oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonamide group allows for strong interactions with protein active sites, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TERT-BUTYL)-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both difluoromethoxy and sulfonamide groups makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18ClF2NO3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H18ClF2NO3S/c1-17(2,3)11-4-7-13(8-5-11)25(22,23)21-12-6-9-15(14(18)10-12)24-16(19)20/h4-10,16,21H,1-3H3

InChI Key

SXOUICUVNHQBAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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